2-Amino-3-(4-(difluoromethyl)phenyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(4-(difluoromethyl)phenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(difluoromethyl)phenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-(difluoromethyl)benzaldehyde.
Formation of Schiff Base: The aldehyde is reacted with an amine to form a Schiff base.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, involving the reaction with potassium cyanide and ammonium chloride to form the corresponding amino acid.
Hydrochloride Salt Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-(difluoromethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-3-(4-(difluoromethyl)phenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-(difluoromethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. This compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride
- 2-Amino-3-(4-(azidomethyl)phenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(4-(difluoromethyl)phenyl)propanoic acid hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances its binding interactions with biological targets. This makes it a valuable compound in the design of drugs with improved efficacy and selectivity.
Properties
IUPAC Name |
2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-9(12)7-3-1-6(2-4-7)5-8(13)10(14)15;/h1-4,8-9H,5,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFNCGUMMSERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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